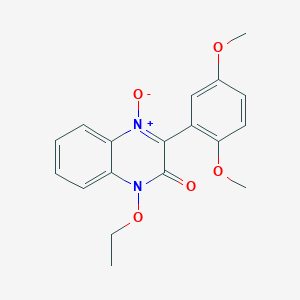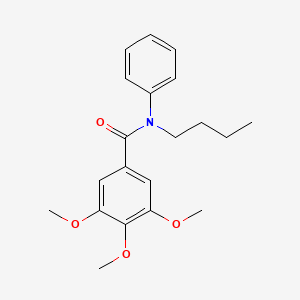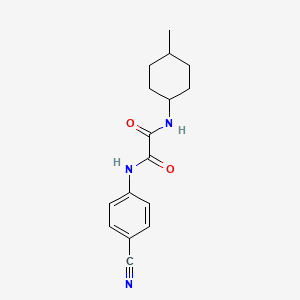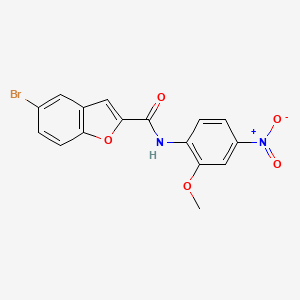![molecular formula C15H15ClN2O3S B4397166 N-[(4-chlorophenyl)sulfonyl]phenylalaninamide](/img/structure/B4397166.png)
N-[(4-chlorophenyl)sulfonyl]phenylalaninamide
Vue d'ensemble
Description
N-[(4-chlorophenyl)sulfonyl]phenylalaninamide, commonly known as CPSF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. CPSF is a peptide-based compound that is synthesized through a specific method and has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of CPSF involves the reversible binding of CPSF to the active site of proteases. CPSF binds to the protease through its sulfonyl group, which forms a covalent bond with the active site serine residue of the protease. This binding results in the inhibition of protease activity, thereby preventing the degradation of proteins.
Biochemical and Physiological Effects:
Apart from its use as a protease inhibitor, CPSF has been found to have several other biochemical and physiological effects. CPSF has been shown to inhibit the growth of cancer cells by inducing apoptosis. CPSF has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, CPSF has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using CPSF in lab experiments is its specificity towards proteases. CPSF has been found to inhibit the activity of various proteases, making it an essential tool for the isolation and purification of proteins. Additionally, CPSF has been shown to have several other biochemical and physiological effects, making it a versatile compound for various research domains. However, one of the limitations of using CPSF is its cost, which can be a limiting factor for some research groups.
Orientations Futures
There are several future directions for the research on CPSF. One of the potential applications of CPSF is in the development of novel protease inhibitors for the treatment of various diseases such as cancer and inflammation. Additionally, CPSF can be used as a tool for the identification and characterization of novel proteases. Further research can also explore the potential of CPSF in the development of neuroprotective agents. Overall, CPSF has significant potential for various scientific research domains, and further research can uncover its full potential.
Applications De Recherche Scientifique
CPSF has been extensively studied for its potential applications in various scientific research domains. One of the primary applications of CPSF is in the field of proteomics, where it is used as a protease inhibitor. CPSF has been found to inhibit the activity of various proteases such as trypsin, chymotrypsin, and elastase. This property of CPSF has made it an essential tool for the isolation and purification of proteins.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-12-6-8-13(9-7-12)22(20,21)18-14(15(17)19)10-11-4-2-1-3-5-11/h1-9,14,18H,10H2,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABAOQFESSKWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4397087.png)

![1-methoxy-3-[3-(trifluoromethyl)phenyl]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4397096.png)
![N-(2-{[2-(3-methylphenoxy)acetyl]amino}ethyl)nicotinamide](/img/structure/B4397105.png)
![N-(2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4397106.png)
![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4397126.png)

![2-{[4-(dimethylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4397155.png)

![1-[2-(4-methylphenyl)-3-indolizinyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4397158.png)
![4-{[(3-ethoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4397170.png)
![2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4397172.png)

![ethyl 4-({oxo[(2-thienylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4397185.png)